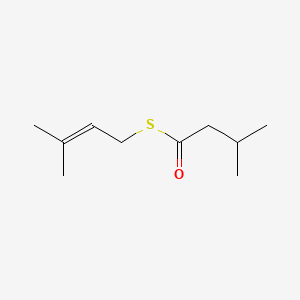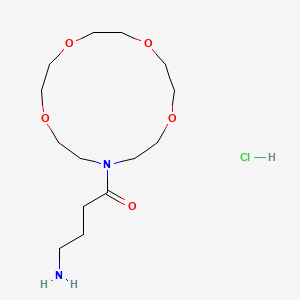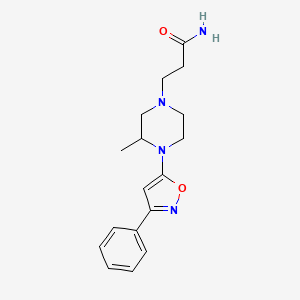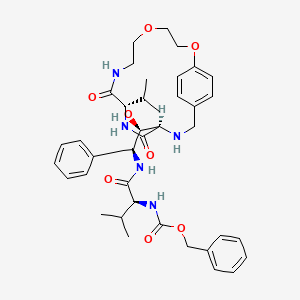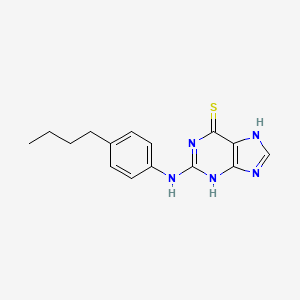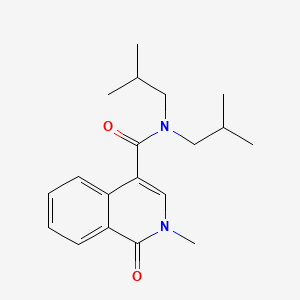
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Functional Group Modification: Introduction of the carboxamide group and subsequent alkylation to introduce the N,N-bis(2-methylpropyl) moiety.
Final Modifications: Adjustments to the methyl and oxo groups to achieve the final structure.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals or other industrial products.
作用機序
The mechanism of action of 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
1,2-Dihydroisoquinoline: A simpler analog with similar core structure.
N,N-Diisopropyl-2-methyl-1-oxo-4-isoquinolinecarboxamide: A compound with similar functional groups but different alkyl substituents.
Uniqueness
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
148581-47-9 |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
2-methyl-N,N-bis(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)10-21(11-14(3)4)19(23)17-12-20(5)18(22)16-9-7-6-8-15(16)17/h6-9,12-14H,10-11H2,1-5H3 |
InChIキー |
AVMWGDNIUOPLBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



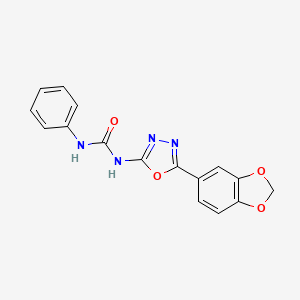



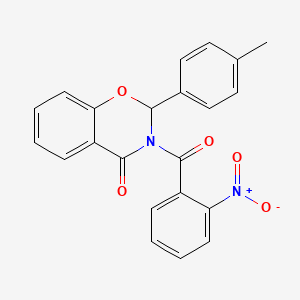
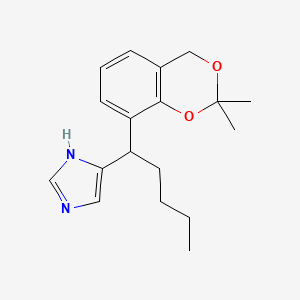
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
